Activation Wavelength Comparison: Rostaporfin (SnET2) vs. Photofrin — Implications for Tissue Penetration Depth
Rostaporfin (SnET2) is activated at 664 ± 7 nm, a wavelength in the red region of the visible spectrum. This represents a red-shift of approximately 34 nm compared to the first-generation photosensitizer Photofrin, which is activated at 630 ± 3 nm [1]. The longer activation wavelength enables deeper light penetration into biological tissues, as light attenuation by hemoglobin and other chromophores decreases with increasing wavelength in this spectral range. This quantitative spectral difference is a primary reason second-generation purpurins like SnET2 are favored over first-generation porphyrins for targets requiring deep-seated tumor illumination [2].
| Evidence Dimension | Activation wavelength (λ_max for PDT light source) |
|---|---|
| Target Compound Data | 664 ± 7 nm (SnET2 / Rostaporfin) |
| Comparator Or Baseline | 630 ± 3 nm (Photofrin / porfimer sodium, first-generation photosensitizer) |
| Quantified Difference | Red-shift of ~34 nm relative to Photofrin; approximately 20–30 nm red-shift versus non-metallated etiopurpurin |
| Conditions | Measured in laser diode system specifications for clinical PDT; also confirmed in dichloromethane (λ_max = 659 nm, ε = 30,347 M⁻¹cm⁻¹), methanol (656 nm), and phosphate-buffered saline (661 nm) [1][2] |
Why This Matters
The 34 nm longer activation wavelength of rostaporfin enables deeper tissue light penetration, directly impacting the treatable lesion depth and making it the appropriate choice for thicker or more deep-seated target tissues compared to Photofrin-based protocols.
- [1] Diode Laser Systems for Photodynamic Therapy. Optical Society of America, 1995. Photofrin activation: 630 ± 3 nm; SnET2 activation: 664 ± 7 nm. View Source
- [2] DrugFuture. Rostaporfin. Absorption maxima: 659 nm (dichloromethane, ε 30347), 656 nm (methanol), 661 nm (phosphate-buffered saline). View Source
